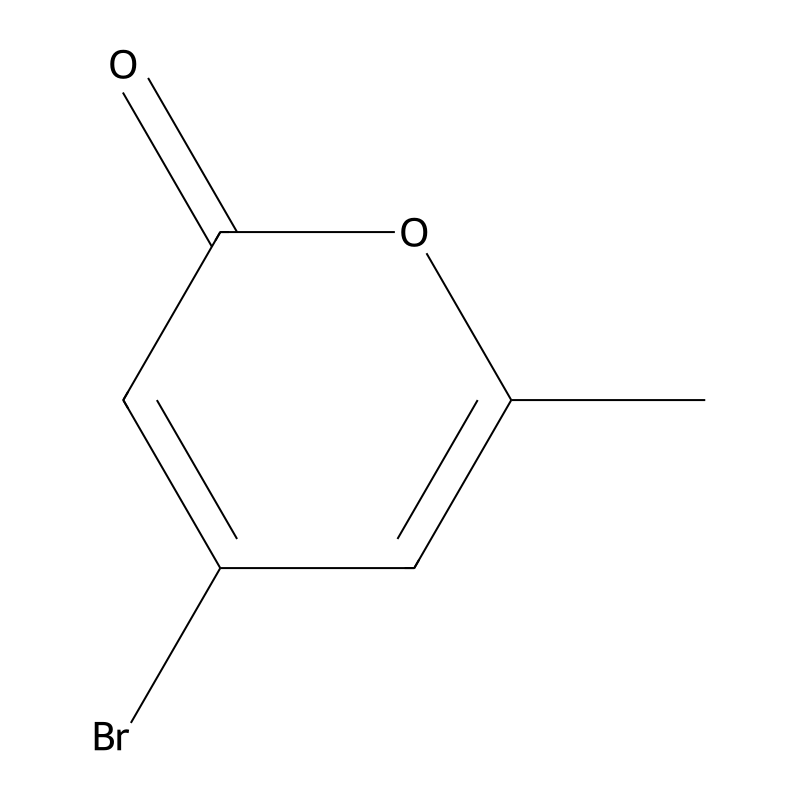4-Bromo-6-methyl-2h-pyran-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While resources like PubChem acknowledge its existence and provide basic information on its structure and properties [], there is no mention of its utilization in scientific research.
Further Exploration
It's possible that research on this specific compound might be:
- Emerging and not yet widely published: As scientific research is constantly evolving, new discoveries and applications of various compounds are constantly being made. It's possible that research on 4-Bromo-6-methyl-2h-pyran-2-one is still in its early stages and hasn't been extensively documented yet.
- Proprietary and not publicly available: Certain research, especially in the pharmaceutical industry, might be conducted under confidentiality agreements, limiting the public availability of information.
- Consult specialized scientific databases: Databases like SciFinder or Scopus might offer more specific information on research involving this compound, although access might require a subscription.
- Monitor future publications: Keeping an eye on scientific journals and conferences related to relevant fields like organic chemistry or medicinal chemistry might reveal future research involving this compound.
4-Bromo-6-methyl-2H-pyran-2-one is an organic compound characterized by a pyran ring with a bromine atom and a methyl group at specific positions. Its molecular formula is C6H5BrO2, and it possesses a unique structure that contributes to its reactivity and potential applications in various fields . The compound is typically represented as follows:
textO / \ Br/ \C | | C C \ / C--C \ / C
Key Reactions:- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
- Cyclization: It can undergo cyclization reactions leading to the formation of more complex structures.
Research indicates that 4-Bromo-6-methyl-2H-pyran-2-one exhibits notable biological activities, including antimicrobial and antifungal properties. Its derivatives have been studied for their potential therapeutic effects against various pathogens .
Biological Properties:- Antimicrobial Activity: Effective against certain bacterial strains.
- Antifungal Activity: Shows promise in inhibiting fungal growth.
The synthesis of 4-Bromo-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-6-methyl-2-pyrone. The general reaction pathway includes:
- Starting Material: 4-Hydroxy-6-methyl-2-pyrone.
- Reagent: Bromine in an appropriate solvent.
- Reaction Conditions: Typically carried out under controlled temperatures to ensure selective bromination .
4-Bromo-6-methyl-2H-pyran-2-one has several applications across various domains:
- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
- Agricultural Chemistry: Potential use in developing fungicides or herbicides.
- Material Science: Explored for its properties in polymer chemistry.
Studies on the interactions of 4-Bromo-6-methyl-2H-pyran-2-one with biological molecules have revealed its ability to bind with proteins and enzymes, which may contribute to its biological activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-Bromo-6-methyl-2H-pyran-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-6-methyl-2-pyrone | Hydroxy group instead of bromine | Precursor for synthesis |
| 5-Bromo-6-methyl-2H-pyran-2-one | Bromine at position five | Different reactivity profile |
| 3-Amino-4-hydroxy-6-methyl-2H-pyran | Amino group at position three | Potentially different biological activity |
Uniqueness of 4-Bromo-6-methyl-2H-pyran-2-one
The presence of the bromine atom at the fourth position distinguishes it from other pyran derivatives, enhancing its reactivity and biological profile.








